An In-depth Technical Guide to N-(2-Pyridyl)glutaramic acid (CAS Number 99068-62-9)
An In-depth Technical Guide to N-(2-Pyridyl)glutaramic acid (CAS Number 99068-62-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-Pyridyl)glutaramic acid, a molecule of interest in medicinal chemistry and materials science. This document details the physicochemical properties, a robust synthesis protocol, and thorough characterization data for the compound. The synthesis involves the acylation of 2-aminopyridine with glutaric anhydride, a reaction that is both efficient and scalable. This guide also explores the potential applications of N-(2-Pyridyl)glutaramic acid, drawing parallels with structurally similar pyridyl amides that have shown significant pharmacological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction
N-(2-Pyridyl)glutaramic acid (CAS: 99068-62-9) is a dicarboxylic acid monoamide.[1] Its structure, featuring a pyridine ring linked to a glutaramic acid moiety, presents a unique combination of functional groups that make it an attractive candidate for various applications, including as a building block in the synthesis of more complex molecules and as a potential bioactive agent. Pyridine amides are known to be potent and selective inhibitors of various enzymes, and the presence of the carboxylic acid group in N-(2-Pyridyl)glutaramic acid offers a handle for further chemical modifications.[2] This guide provides a detailed methodology for the synthesis and characterization of this compound, along with a discussion of its potential research applications.
Physicochemical Properties
A summary of the key physicochemical properties of N-(2-Pyridyl)glutaramic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 99068-62-9 | [3] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [4] |
| Molecular Weight | 208.22 g/mol | [4] |
| Predicted Boiling Point | 516.1 ± 30.0 °C | [5] |
| Predicted Density | 1.302 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 4.62 ± 0.10 | [5] |
Synthesis of N-(2-Pyridyl)glutaramic acid
The synthesis of N-(2-Pyridyl)glutaramic acid is achieved through the nucleophilic acyl substitution reaction between 2-aminopyridine and glutaric anhydride.[6][7][8] The lone pair of the exocyclic amino group in 2-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of the glutaric anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding amic acid.
Reaction Mechanism
The reaction proceeds via a standard nucleophilic addition-elimination mechanism at one of the carbonyl groups of the glutaric anhydride.
Caption: Synthesis of N-(2-Pyridyl)glutaramic acid.
Experimental Protocol
This protocol is based on established methods for the acylation of amines with cyclic anhydrides.[8][9]
Materials:
-
2-Aminopyridine (1.0 eq)
-
Glutaric anhydride (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine in anhydrous DCM (or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Anhydride: To the stirred solution, add glutaric anhydride portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).
-
Work-up: Upon completion of the reaction, dilute the mixture with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl to remove any unreacted 2-aminopyridine, followed by a wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter through a pad of diatomaceous earth, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
Due to the absence of experimentally acquired spectra in the public domain, the following characterization data is predicted based on the chemical structure and spectroscopic data of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the range of δ 7.0-8.5 ppm. The methylene protons of the glutaramic acid backbone would appear as multiplets in the upfield region (δ 1.8-2.5 ppm). The amide proton (N-H) would likely appear as a broad singlet, and the carboxylic acid proton (O-H) as a very broad singlet, both of which are exchangeable with D₂O.
-
¹³C NMR (Predicted): The carbon NMR spectrum should display signals for the five distinct carbons of the pyridine ring (in the δ 110-150 ppm region), the two carbonyl carbons (amide and carboxylic acid, δ 170-180 ppm), and the three methylene carbons of the glutaric acid chain (δ 20-40 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is anticipated to exhibit the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (amide) | ~3300 |
| C-H stretch (aromatic) | ~3100-3000 |
| C-H stretch (aliphatic) | ~2950-2850 |
| C=O stretch (amide I) | ~1680-1640 |
| C=O stretch (carboxylic acid) | ~1710 |
| N-H bend (amide II) | ~1550 |
| C=C, C=N stretch (pyridine ring) | ~1600-1450 |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺ at m/z 209.22. In negative ion mode, the deprotonated molecular ion [M-H]⁻ at m/z 207.20 would be observed.
Potential Applications
While specific applications for N-(2-Pyridyl)glutaramic acid are not extensively documented, its structural features suggest several promising areas of research for drug development professionals.
Medicinal Chemistry
-
Enzyme Inhibition: The pyridyl amide moiety is a key pharmacophore in a number of potent and selective enzyme inhibitors.[2] For example, similar structures have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. The carboxylic acid functionality of N-(2-Pyridyl)glutaramic acid could be further modified to optimize binding to target enzymes.
-
Scaffold for Drug Discovery: This molecule can serve as a versatile starting material for the synthesis of more complex drug candidates. The carboxylic acid group provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR).
Materials Science
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylate group can act as coordination sites for metal ions, making N-(2-Pyridyl)glutaramic acid a potential ligand for the synthesis of novel coordination polymers and MOFs with interesting structural and functional properties.
Conclusion
N-(2-Pyridyl)glutaramic acid is a readily accessible compound with significant potential in both medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, characterization, and potential applications. The straightforward and efficient synthesis from commercially available starting materials makes it an attractive molecule for further investigation. The predictive characterization data supplied herein should aid researchers in its identification and purification. The exploration of its biological activity and its utility as a synthetic building block are promising avenues for future research.
References
-
PubMed. Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Available from: [Link]
-
Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. Available from: [Link]
-
ACS Publications. Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Available from: [Link]
-
AULIB-IR Central Library. 1 Reaction of 2-Amino pyridine with glutaric anhydride. Available from: [Link]
-
PubChem. N-(2-Pyridyl)oxamic acid. Available from: [Link]
-
ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Available from: [Link]
-
PMC. A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]
-
ResearchGate. Acylation of amines with different anhydrides. | Download Table. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of Glutaric Anhydride. Available from: [Link]
-
ScholarWorks. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000694). Available from: [Link]
-
RSC Publishing. Transamidation of N-acyl-glutarimides with amines. Available from: [Link]
-
ResearchGate. Preparation of Phenyl Glutarimide. Available from: [Link]
-
Pacific Northwest National Laboratory. Glutaric acid - All data taken at Pacific Northwest National Laboratory (PNNL) Operators: Jerome C. Birnbaum, Tyler O. Danby, Timothy J. Johnson. Available from: [Link]
-
PubMed. Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives. Available from: [Link]
-
Wikipedia. Glutaric acid. Available from: [Link]
-
LookChem. N-(2-Pyridyl)oxamic Acid. Available from: [Link]
-
Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link]
-
PubMed. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. Available from: [Link]
-
PubChem. 5-Amino-5-oxopentanoic acid. Available from: [Link]
Sources
- 1. Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N-(2-Pyridyl)oxamic acid | C7H6N2O3 | CID 555963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]


